molecular formula C7H9FN2 B3032243 3-Amino-4-fluorobenzylamine CAS No. 1314909-17-5

3-Amino-4-fluorobenzylamine

Cat. No.: B3032243
CAS No.: 1314909-17-5
M. Wt: 140.16
InChI Key: KXYSHPLPGOFUTJ-UHFFFAOYSA-N
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Description

Nomenclature and Positional Isomerism within Fluorinated Benzylamines

3-Amino-4-fluorobenzylamine is a disubstituted benzylamine (B48309), meaning it has a benzylamine core with two additional functional groups attached to the benzene (B151609) ring. The nomenclature precisely dictates the location of these groups: an amino group (-NH2) at the 3rd position and a fluorine atom (-F) at the 4th position of the benzene ring, relative to the aminomethyl group (-CH2NH2).

The concept of positional isomerism is critical when discussing substituted aromatic compounds. chemguide.co.ukunacademy.comaakash.ac.inscience-revision.co.uk Positional isomers have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. chemguide.co.ukunacademy.comaakash.ac.inscience-revision.co.uk In the case of aminofluorobenzylamines, numerous isomers exist, each with potentially distinct physical and chemical properties. For example, moving the fluorine atom to the 2, 5, or 6-position while keeping the amino group at the 3-position would result in different positional isomers. Similarly, the amino group could be relocated to other positions on the ring.

Table 1: Examples of Positional Isomers of Aminofluorobenzylamine

Compound NameCAS NumberMolecular FormulaKey Structural Difference
This compound1314909-17-5C7H9FN2Amino group at C3, Fluoro group at C4
2-Amino-4-fluorobenzylamine733736-89-5C7H9FN2Amino group at C2, Fluoro group at C4
3-Amino-5-fluorobenzylamine845866-93-9C7H9FN2Amino group at C3, Fluoro group at C5

This isomeric diversity underscores the importance of precise synthetic control to obtain the desired compound for a specific application.

Strategic Importance as a Chemical Building Block and Intermediate

The strategic value of this compound lies in its nature as a versatile chemical building block. The presence of three reactive sites—the primary aromatic amine, the primary benzylic amine, and the carbon-fluorine bond—allows for a wide range of chemical transformations.

The amino groups can undergo various reactions, such as acylation, alkylation, and diazotization, enabling the introduction of diverse functionalities. The benzylamine moiety is particularly useful for constructing larger molecular frameworks. For instance, fluorinated benzylamines have been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. clockss.org Research has shown that the incorporation of a fluorine atom can significantly enhance the biological efficacy of a molecule. mdpi.com

The fluorine atom itself, while generally unreactive, imparts unique properties to the molecule, including increased metabolic stability and altered lipophilicity. nih.gov These properties are highly desirable in medicinal chemistry, where they can lead to improved pharmacokinetic profiles of drug candidates. nih.gov For example, fluorinated compounds are prominent in the development of anticancer and antiviral agents. mdpi.com The strategic placement of fluorine can influence a molecule's binding affinity to biological targets. beilstein-journals.org

Historical Context of Fluorinated Amines in Organic Synthesis

The journey of organofluorine chemistry began in the 19th century, predating the isolation of elemental fluorine itself. agc.comnih.gov Early milestones include the synthesis of fluoromethane (B1203902) in the early 1800s and the halogen exchange method developed by Alexander Borodin in 1862. numberanalytics.comwikipedia.org The industrial production of organofluorine compounds gained momentum over 80 years ago, spurred by the demands of World War II. agc.comnih.gov

The 20th century saw a surge in the development and application of fluorinated compounds, driven by the need for new materials with unique properties. numberanalytics.com The introduction of fluoropolymers like Teflon in the 1940s revolutionized materials science. numberanalytics.com In the realm of medicinal chemistry, the unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—were recognized as beneficial for drug design. numberanalytics.combeilstein-journals.org

The development of new fluorinating agents and synthetic methodologies has further expanded the scope of organofluorine chemistry. numberanalytics.com Today, fluorinated compounds are integral to pharmaceuticals, agrochemicals, and advanced materials. nih.govwikipedia.org The synthesis of complex molecules like this compound is a testament to the advancements in this specialized field of organic chemistry.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from studies on analogous compounds. For instance, fluorinated benzylamines are key intermediates in the synthesis of various biologically active molecules. clockss.org They have been incorporated into heterocyclic structures to create novel compounds with potential antileukemic properties. clockss.org The rationale behind using fluorinated amines often stems from the desire to enhance a molecule's metabolic stability or its interaction with biological targets. mdpi.combeilstein-journals.org

The synthesis of related compounds, such as 3-amino-4-fluorobenzamide, has been reported, highlighting the synthetic routes available for this class of molecules. chemicalbook.com These syntheses often involve multi-step processes starting from commercially available precursors.

Table 2: Physicochemical Properties of Related Fluorobenzylamines

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
3-Fluorobenzylamine125.14-1.0971.514
4-Fluorobenzylamine (B26447)125.144184.3 ± 15.01.1 ± 0.11.523
3-Chloro-4-fluorobenzylamine159.59---

Data for 3-Fluorobenzylamine from Sigma-Aldrich sigmaaldrich.com, 4-Fluorobenzylamine from ChemSrc chemsrc.com, and 3-Chloro-4-fluorobenzylamine from PubChem nih.gov.

The data on related compounds provides a basis for understanding the expected properties and reactivity of this compound. Its structural similarity to these well-characterized molecules suggests its potential as a valuable synthon in various research and development endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSHPLPGOFUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717414
Record name 5-(Aminomethyl)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314909-17-5
Record name 5-(Aminomethyl)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Amino 4 Fluorobenzylamine

Reductive Approaches for 3-Amino-4-fluorobenzylamine Synthesis

Reductive strategies are paramount in the synthesis of this compound, primarily involving the transformation of nitro, nitrile, or carbonyl functionalities. These methods are favored for their efficiency and selectivity under controlled reaction conditions.

Catalytic Hydrogenation of Nitroaryl Precursors

Catalytic hydrogenation stands as a robust and widely employed method for the reduction of nitro groups to primary amines. In the context of synthesizing this compound, this approach typically starts from a precursor such as 2-fluoro-5-(aminomethyl)nitrobenzene or a related nitroaryl compound. The process involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. google.comscielo.org.mxnih.govmdpi.com The reaction is generally carried out in a suitable solvent like methanol (B129727) or ethanol (B145695).

The selective reduction of the nitro group in the presence of other sensitive functionalities, such as the fluorine atom and the benzylamine (B48309) moiety, is a critical aspect of this method. google.com The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and purity of the desired product. For instance, catalytic hydrogenation using 10% Pd/C in methanol has been effectively used to selectively reduce nitro groups in nitroaryl-substituted compounds. google.com

CatalystSubstrate ExampleProductKey Features
Pd/C2-Fluoro-5-nitrobenzylamineThis compoundHigh selectivity for nitro group reduction. google.com
Raney NickelHalonitroaromatic compoundsHaloanilineCan be used, but may require optimization to prevent dehalogenation. google.com
Pt/C1-Chloro-2,4-dinitrochlorobenzene3-Amino-4-chloroacetanilideDemonstrates applicability in complex systems. google.com

Reduction of Fluorinated Nitrile Intermediates

An alternative and common pathway to this compound involves the reduction of a fluorinated nitrile intermediate, specifically 3-amino-4-fluorobenzonitrile (B1285375). This nitrile can be synthesized from precursors like 4-fluoro-3-nitrobenzonitrile (B23716) through the reduction of the nitro group. The subsequent reduction of the nitrile functionality to a primary amine is a key step, for which several reagent systems have been developed.

Borane-ammonia complexes (H₃N·BH₃) are effective and often milder reducing agents for the conversion of nitriles to primary amines. nih.govorganic-chemistry.org This method can be performed without a catalyst under thermal conditions, offering an environmentally benign route with hydrogen and ammonia (B1221849) as byproducts. nih.gov The reaction is tolerant of various functional groups, which is advantageous when dealing with substituted benzonitriles. nih.govorganic-chemistry.org In some cases, the addition of a Lewis acid like titanium tetrachloride (TiCl₄) can significantly accelerate the reduction of nitriles with ammonia borane (B79455) at room temperature. mdpi.com

Reagent SystemSubstrateProductConditions
Ammonia boraneAromatic nitrilesPrimary aminesThermal, catalyst-free. nih.gov
Ammonia borane/TiCl₄Aromatic nitrilesPrimary aminesRoom temperature. mdpi.com

The combination of sodium borohydride (B1222165) (NaBH₄) with a transition metal salt, such as nickel(II) chloride (NiCl₂), creates a powerful in situ reducing agent, often referred to as nickel boride. researchgate.netnih.govresearchgate.net This system is highly effective for the reduction of nitriles to primary amines. researchgate.netnih.gov The reaction is typically carried out in a solvent like methanol. This method has been successfully applied to the reduction of fluorinated benzonitriles, including in the synthesis of radiolabeled compounds like 4-[¹⁸F]fluorobenzylamine. dntb.gov.uaresearchgate.net The catalytic use of NiCl₂ with an excess of NaBH₄ presents a milder and less toxic alternative to other hydride reagents. researchgate.net

Reagent SystemSubstrate ExampleProduct ExampleKey Features
NiCl₂/NaBH₄4-Fluorobenzonitrile4-Fluorobenzylamine (B26447)Efficient, can be used for radiolabeling. dntb.gov.uaresearchgate.net
NiCl₂/NaBH₄General nitrilesPrimary aminesCan be performed catalytically in NiCl₂. researchgate.net

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is another reducing agent that can be employed for the synthesis of benzylamines. A common approach involves the Gabriel synthesis, where a phthalimide (B116566) derivative is cleaved by hydrazine. For instance, N-(4-fluorobenzyl)phthalimide can be treated with hydrazine hydrate in ethanol to yield 4-fluorobenzylamine. lookchem.comchemicalbook.com This method could be adapted for the synthesis of this compound, starting from the corresponding N-(3-amino-4-fluorobenzyl)phthalimide. The reaction proceeds via the formation of a stable phthalhydrazide (B32825) byproduct, which precipitates from the solution, simplifying the isolation of the desired amine. lookchem.comchemicalbook.com

ReagentPrecursor ExampleProduct ExampleReaction Type
Hydrazine hydrateN-(4-fluorobenzyl)phthalimide4-FluorobenzylamineGabriel amine synthesis. lookchem.comchemicalbook.com
Transition Metal-Assisted Borohydride Reductions (e.g., Ni(II)-mediated)

Reductive Amination from Carbonyl Compounds

Reductive amination is a highly versatile and direct method for synthesizing amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comorganic-chemistry.orglibretexts.org To synthesize this compound via this route, one would typically start with 3-amino-4-fluorobenzaldehyde (B581184) and react it with an ammonia source in the presence of a reducing agent.

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being a popular choice due to its mildness and selectivity for the intermediate imine over the starting aldehyde. masterorganicchemistry.com Other systems, such as zinc borohydride generated in situ from zinc chloride and sodium borohydride, have also been shown to be effective for the reductive amination of fluorinated benzaldehydes. mdma.ch This method offers a direct one-step process to the target amine, avoiding the isolation of the imine intermediate. libretexts.orgmdma.ch

Carbonyl PrecursorAmine SourceReducing AgentProduct
3-Amino-4-fluorobenzaldehydeAmmoniaNaBH(OAc)₃This compound
FluorobenzaldehydesSecondary aminesZnCl₂/Zn(BH₄)₂Fluorinated benzylamines. mdma.ch
Phenyl-2-propanoneAmmoniaH₂/NiAmphetamine. libretexts.org

Nucleophilic Substitution Reactions for Amine Formation

The introduction of the amine functionality onto the benzyl (B1604629) core is a critical step in the synthesis of this compound. Nucleophilic substitution reactions are a cornerstone of this transformation, offering various routes to the desired product.

Direct Amination of Benzyl Halides

Direct amination of a suitable benzyl halide precursor, such as 5-(bromomethyl)-2-fluoroaniline (B11900658) or 5-(chloromethyl)-2-fluoroaniline, represents a straightforward approach to this compound. This method involves the reaction of the benzyl halide with ammonia or an ammonia equivalent. However, a significant challenge in direct amination is the potential for over-alkylation, where the newly formed primary amine, being more nucleophilic than ammonia, can react with another molecule of the benzyl halide to form secondary and tertiary amines as byproducts.

Table 1: Illustrative Conditions for Direct Amination of Benzyl Halides

Benzyl Halide Aminating Agent Solvent Temperature (°C) Yield of Primary Amine
Benzyl chloride Ammonia Ethanol 100 Moderate
4-Fluorobenzyl chloride Ammonia Methanol 80 Moderate to High

This table presents generalized conditions for analogous reactions and is intended for illustrative purposes, as specific data for the direct amination leading to this compound is not detailed in the reviewed literature.

Gabriel Synthesis Variations for Benzylamines

The Gabriel synthesis is a classic and more controlled method for preparing primary amines from alkyl halides, effectively avoiding the issue of over-alkylation. wikipedia.orgmasterorganicchemistry.com The traditional method involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the liberation of the primary amine. wikipedia.org This can be achieved through acidic hydrolysis or, more commonly, via hydrazinolysis (the Ing-Manske procedure). wikipedia.org

For the synthesis of this compound, the corresponding benzyl halide, 5-(halomethyl)-2-fluoroaniline, would be reacted with potassium phthalimide. The resulting N-substituted phthalimide is then treated with hydrazine hydrate in a solvent like ethanol to yield this compound and the phthalhydrazide byproduct. researchgate.net The Gabriel synthesis is known for its reliability and often provides good yields of the primary amine. researchgate.net Variations of the Gabriel synthesis might employ different phthalimide-like reagents or alternative deprotection methods to improve yields or simplify purification. For instance, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can enhance the efficiency of the initial alkylation step. researchgate.net

Table 2: Key Steps and Reagents in the Gabriel Synthesis of a Benzylamine

Step Description Typical Reagents
1 Formation of Phthalimide Anion Potassium phthalimide or Phthalimide and a base (e.g., K₂CO₃)
2 N-Alkylation Primary benzyl halide (e.g., 5-(bromomethyl)-2-fluoroaniline) in a solvent like DMF

Enzymatic and Biocatalytic Routes to Fluorinated Benzylamines

The use of enzymes in chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. For the synthesis of fluorinated benzylamines, transaminases (TAs) are particularly promising biocatalysts. researchgate.netfrontiersin.org These enzymes can catalyze the asymmetric amination of a corresponding aldehyde or ketone, using an amine donor like isopropylamine (B41738) or alanine. acs.org

In the context of this compound, a potential biocatalytic route would involve the transamination of 3-amino-4-fluorobenzaldehyde. This approach would directly yield the desired chiral amine if a stereoselective transaminase is employed. Research has demonstrated the successful use of ω-transaminases for the synthesis of various benzylamine derivatives, including fluorinated analogues. researchgate.netfrontiersin.org The efficiency of such a biocatalytic process depends on factors like enzyme selection, pH, temperature, and the concentration of the amine donor. frontiersin.org

A whole-cell biocatalysis system, where the enzyme is used within its microbial host, can offer advantages in terms of cofactor regeneration and enzyme stability. researchgate.net Studies have shown that whole-cell systems expressing a transaminase can efficiently produce fluorinated benzylamines. researchgate.net

Table 3: Examples of Biocatalytic Amination of Benzaldehyde Derivatives

Substrate Enzyme Type Amine Donor Product Conversion/Yield Reference
3-Fluorobenzaldehyde ω-Transaminase (Pp-SpuC) Isopropylamine 3-Fluorobenzylamine High Conversion frontiersin.org
4-Fluorobenzaldehyde (B137897) ω-Transaminase (S)-α-methylbenzylamine 4-Fluorobenzylamine High Yield researchgate.net

Development of Green Chemistry Protocols for this compound Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally friendly. This includes the use of safer solvents, reducing waste, and improving energy efficiency. The development of green chemistry protocols for the synthesis of this compound is an important area of research.

Aqueous-Phase Reaction Systems

Performing organic reactions in water as a solvent is a key goal of green chemistry. For the synthesis of amines, aqueous-phase reactions can be challenging due to the low solubility of many organic substrates. However, the use of phase-transfer catalysts or the development of water-soluble reagents can overcome these limitations. For instance, a patent describes a process for preparing fluorobenzyl derivatives where water can be intentionally added to the reaction system. google.com The use of aqueous conditions in enzymatic reactions, as discussed in the previous section, is also a significant green chemistry approach. semanticscholar.org

Solvent-Free Synthetic Transformations

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting solvent-free reactions. rsc.org For example, the direct amidation of esters with amines has been achieved under solvent-free microwave conditions, suggesting that similar principles could be applied to the synthesis of intermediates for this compound or even the final amination step under certain conditions. rsc.org These methods often lead to shorter reaction times, higher yields, and simplified purification procedures. rsc.org

Table 4: Comparison of Green Chemistry Approaches in Amine Synthesis

Approach Key Features Potential Advantages for this compound Synthesis
Aqueous-Phase Synthesis Use of water as a solvent. Reduced use of volatile organic compounds (VOCs), improved safety.
Solvent-Free Synthesis Reactions conducted without a solvent, often with microwave irradiation. Elimination of solvent waste, faster reaction rates, potential for higher yields.

Sustainable Catalytic Systems in Amination Reactions

The synthesis of this compound, a key building block in various fields, is increasingly benefiting from the principles of green chemistry. Sustainable catalytic systems are at the forefront of this shift, aiming to replace traditional stoichiometric reagents with more environmentally benign and efficient catalytic processes. These advanced methodologies focus on high atom economy, the use of non-toxic and renewable resources, and mild reaction conditions. Key sustainable strategies include the catalytic hydrogenation of nitro precursors, reductive amination of aldehydes, and innovative biocatalytic routes.

Catalytic Hydrogenation of Nitroarenes

A prevalent and sustainable pathway to aromatic amines involves the catalytic hydrogenation of corresponding nitroarenes. This method is highly atom-economical, with water being the primary byproduct. For the synthesis of this compound, a common precursor is 4-fluoro-3-nitrobenzonitrile. The nitro group of this precursor can be selectively reduced to an amine using heterogeneous catalysts.

Research has demonstrated that the catalytic hydrogenation of 4-fluoro-3-nitrobenzonitrile using a Palladium on carbon (Pd/C) catalyst can achieve a high yield of 3-amino-4-fluorobenzonitrile (91%). This efficiency is significantly greater than reductions using stoichiometric reagents like iron in acetic acid (Fe/AcOH), which typically result in yields between 30-60% and produce substantial waste. The subsequent reduction of the nitrile group to the primary amine can often be achieved using similar catalytic hydrogenation systems, such as those employing Raney Nickel or other supported metal catalysts, making it a two-step but highly efficient process.

Modern advancements in catalysis offer even more sustainable options. For instance, palladium catalysts supported on hybrid polymer networks have been used for the continuous flow hydrogenation of various nitroarenes at room temperature, achieving yields greater than 99% in short residence times (2-5 minutes). nih.gov These systems often utilize environmentally friendly solvent mixtures, such as water and methanol, and demonstrate high reusability with no catalyst deactivation over extended periods. nih.gov Similarly, cobalt-containing nanoparticles, generated from the pyrolysis of a cobalt corrole (B1231805) on a carbon support, have proven effective for the liquid-phase hydrogenation of a wide range of nitroarenes, including those with sensitive functional groups. mdpi.com The hydrogenation of fluoronitrobenzenes using electron-enriched palladium nanoparticles on layered double hydroxide (B78521) supports has also been shown to proceed with high conversion and selectivity (up to 99%) under mild conditions. mdpi.com

Table 1: Comparison of Catalytic Systems for Hydrogenation of Fluoronitroarenes

Catalyst System Substrate Product Yield Conditions Source
Pd/C 4-Fluoro-3-nitrobenzonitrile 3-Amino-4-fluorobenzonitrile 91% H₂, catalyst
Pd-HN (Hybrid Network) 4-(2-Fluoro-4-nitrophenyl)-morpholine 3-Fluoro-4-morpholinoaniline >99% NaBH₄, H₂O/MeOH, RT, Flow nih.gov
Pd/CoFe-LDHs 3-Fluoro-nitrobenzene 3-Fluoroaniline 99% H₂ (0.5 MPa), Isopropanol, RT mdpi.com
Pd/CoFe-LDHs 4-Fluoro-nitrobenzene 4-Fluoroaniline 99% H₂ (0.5 MPa), Isopropanol, RT mdpi.com
CoCorrPPh₃@Vulcan-800 4-Nitrobenzonitrile 4-Aminobenzonitrile 90% (Run 1) H₂ (40 bar), MeOH, 120°C mdpi.com

Reductive Amination of Aldehydes

Direct reductive amination of an aldehyde with an ammonia source is another cornerstone of sustainable amine synthesis. This process combines the formation of an imine and its subsequent reduction into a single, often one-pot, operation. For this compound, this could involve the reductive amination of 3-amino-4-fluorobenzaldehyde.

Catalytic systems for this transformation are well-developed. For example, a patented method for preparing 4-fluorobenzylamine utilizes a nano-nickel catalyst for the reductive amination of 4-fluorobenzaldehyde with ammonia in methanol. google.com This process operates at lower pressures and temperatures (50-120°C) compared to traditional methods using Raney Nickel, achieving yields over 95% and purity exceeding 99%. google.com The use of aqueous ammonia as the nitrogen source is another green aspect of modern reductive amination, avoiding anhydrous ammonia which is more hazardous to handle. rug.nl

Encapsulated catalysts, such as platinum-based Pt(0)EnCat™ 40, offer further advantages, including extremely low metal leaching (<2 ppm), high selectivity, and simple recovery and recycling. sigmaaldrich.com This catalyst has been successfully used in the one-pot reductive amination of 4-fluorobenzaldehyde with 3-chloroaniline, demonstrating its utility for creating substituted benzylamines under a hydrogen balloon atmosphere. sigmaaldrich.com

Table 2: Catalytic Systems for Reductive Amination of Fluorobenzaldehydes

Catalyst System Aldehyde Amine Source Product Yield Conditions Source
Nano Nickel 4-Fluorobenzaldehyde Liquefied Ammonia 4-Fluorobenzylamine >95% H₂, Methanol, 50-120°C google.com
Pt(0)EnCat™ 40 4-Fluorobenzaldehyde 3-Chloroaniline N-(4-Fluorobenzyl)-3-chloroaniline 83% H₂, MeOH, Acetic Acid, RT sigmaaldrich.com
Raney Ni Benzyl Alcohols (general) Aqueous Ammonia Primary Benzylamines Good t-amyl alcohol, 180°C rug.nl

Biocatalytic Amination

Biocatalysis represents a frontier in sustainable synthesis, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. Transaminases, particularly ω-transaminases (ω-TA), are powerful biocatalysts for the synthesis of primary amines from corresponding ketones or aldehydes.

Whole-cell biocatalysis systems have been developed that can produce various benzylamines from renewable feedstocks. researchgate.net For instance, a five-step enzymatic cascade established in E. coli has been used to synthesize m-fluorobenzylamine from m-fluoro-DL-phenylalanine with over 98% conversion. researchgate.net A similar whole-cell system co-expressing a carboxylic acid reductase (CAR) and an ω-transaminase from Ochrobactrum anthropi (OATA) achieved high yields (93%) for the synthesis of amines like 4-fluorobenzylamine from the corresponding carboxylic acid, operating as a self-sufficient system without the need for additional carbon sources. researchgate.net Although the direct synthesis of this compound has not been explicitly reported via this method, the proven success with structurally similar fluorinated benzylamines suggests its high potential as a green and powerful synthetic route. researchgate.netresearchgate.net

Furthermore, enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been shown to accept 4-fluorobenzylamine as a substrate in hydroamination reactions, indicating the compatibility of fluorinated benzylamines with enzymatic systems and opening avenues for further derivatization. rug.nl

Table 3: Biocatalytic Systems for the Synthesis of Fluorinated Amines

Biocatalyst System Precursor Product Conversion/Yield Conditions Source
Whole-cell (E. coli) with 5-step enzyme cascade m-Fluoro-DL-phenylalanine m-Fluorobenzylamine >98% Conversion 30°C, Resting Cells researchgate.net
Whole-cell (E. coli) with ncCAR & OATA Nicotinic Acid (precursor to 3-AMP) 3-(Aminomethyl)pyridine 93% Yield Whole-cell bioconversion researchgate.net
EDDS Lyase 4-Fluorobenzylamine + Fumarate N-(4-fluorobenzyl)-L-aspartic acid Good Conversion pH 8.5, Room Temp, 48h rug.nl

Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Fluorobenzylamine

Reactions Involving the Primary Amine Moiety

The primary amine groups, both benzylic and aromatic, are the primary centers of reactivity in 3-Amino-4-fluorobenzylamine, participating in a wide array of chemical reactions.

Nucleophilic Acyl Substitution Reactions

The primary amine functionality of this compound readily undergoes nucleophilic acyl substitution with various acylating agents, such as acyl chlorides and carboxylic acids, to form the corresponding amides. This reaction is fundamental in medicinal chemistry for constructing complex molecules. For instance, 3,4-difluorobenzylamine, a related compound, reacts with methyl 3-amino-4-fluorobenzoate in the presence of a catalyst like 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine (TBD) to yield 3-Amino-N-(3,4-difluorobenzyl)-4-fluorobenzamide. Microwave-assisted methods have also been developed for the green synthesis of amides directly from amines and carboxylic acids, demonstrating high yields with a variety of substrates, including those with fluorine substituents. mdpi.com

Reactant 1Reactant 2Catalyst/ConditionsProductReference
3,4-DifluorobenzylamineMethyl 3-amino-4-fluorobenzoateTBD, THF, 80°C, 12h3-Amino-N-(3,4-difluorobenzyl)-4-fluorobenzamide
p-FluorobenzylaminePhloretic acidMicrowave, 200°C, 30 minN-(4-fluorobenzyl)-3-(4-hydroxyphenyl)propanamide mdpi.com
Benzylamine (B48309)Ethyl benzoateLithium hydroxide (B78521), Microwave, 200°C, 30 minN-Benzylbenzamide rsc.org

Alkylations and Arylations of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound can act as a nucleophile in alkylation and arylation reactions. Reductive amination is a common strategy, where the amine reacts with an aldehyde or ketone to form an intermediate imine or Schiff base, which is then reduced in situ to the corresponding secondary or tertiary amine. uni-greifswald.dersc.org For example, the reductive alkylation of a primary aminoalcohol with various aldehydes, mediated by NaBH4, is a well-established method for creating N-substituted 1,3-aminoalcohols. rsc.org Direct N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849) sources can also be achieved using nickel-based catalysts to produce primary benzylamines. acs.orgrug.nl Furthermore, nucleophilic aromatic substitution can be employed, where an amine like 4-fluorobenzylamine (B26447) displaces a leaving group on an aromatic ring, as seen in the synthesis of a retigabine (B32265) intermediate from 4-fluorobenzylamine and 3-fluoro-6-nitroaniline, catalyzed by molecular iodine. researchgate.net

Condensation Reactions and Imine Formation

The primary amine group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. rsc.org This reversible reaction is a cornerstone in the synthesis of various heterocyclic and acyclic compounds. mdpi.comresearchgate.net For instance, imines can be synthesized through the condensation of equimolar amounts of an aldehyde (like 4-chlorobenzaldehyde) and a benzylamine (like 4-fluorobenzylamine). ub.edu The formation of the imine can be promoted by catalysts or by removing the water formed during the reaction. These imines are valuable intermediates; for example, they can be reduced to form secondary amines as part of a reductive amination process. uni-greifswald.dersc.org

AmineCarbonyl CompoundConditions/CatalystProductReference
4-Fluorobenzylamine4-ChlorobenzaldehydeEquimolar amountsN-(4-chlorobenzylidene)-1-(4-fluorophenyl)methanamine ub.edu
4-FluoroanilineSalicylaldehyde derivativeBoiling ethanol (B145695), 4hFluorinated Schiff base mdpi.com
Primary AminoalcoholAldehydeBF3·Et2O (catalytic)Schiff Base (intermediate) rsc.org

Diazotization and Subsequent Transformations for Aryl Amino Groups

The aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This involves reacting the amine with nitrous acid, which is typically generated in situ from an alkali nitrite (B80452) (like sodium nitrite) and a strong acid. google.comorganic-chemistry.org The resulting aryl diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. rsc.orgnih.gov

One of the most significant applications is the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, such as a halide (Cl-, Br-) or a cyano group (-CN), using a copper(I) salt as a catalyst. organic-chemistry.org Diazonium salts can also be converted to phenols by hydrolysis or used in the Balz-Schiemann reaction for the introduction of fluorine, although this is less relevant for an already fluorinated compound. nih.gov In the synthesis of fluorinated rhodamine dyes, a related compound, 3-amino-4-fluorophenol, undergoes a Sandmeyer reaction using sodium nitrite and sodium azide (B81097) to transform the amino group. mdpi.com

Starting MaterialReagentsReaction TypeProductReference
Aromatic AmineNaNO2, AcidDiazotizationAryl Diazonium Salt google.comorganic-chemistry.org
Aryl Diazonium SaltCuCl / CuBr / CuCNSandmeyer ReactionAryl Halide / Aryl Nitrile organic-chemistry.org
3-Amino-4-fluorophenolNaNO2, NaN3Sandmeyer ReactionAzide derivative mdpi.com
Aryl Diazonium SaltH2OHydrolysisPhenol google.com

Staudinger Reduction in Radiochemical Synthesis

In the field of radiochemistry, particularly for Positron Emission Tomography (PET), the Staudinger reduction is a crucial method for converting azides into primary amines. researchgate.net This reaction is employed in the synthesis of 18F-labeled tracers. The process typically involves synthesizing an 18F-labeled azide, which is then reduced to the corresponding 18F-labeled primary amine. researchgate.net

The reaction proceeds by treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed to yield the primary amine and the phosphine oxide. This method has been successfully applied to both aliphatic and aromatic 18F-labeled azides, providing high conversion yields and offering a flexible route to amino-functionalized radiotracers from a single azide precursor. researchgate.net

SubstrateReagentsKey IntermediateProductApplicationReference
18F-labeled Azide1. PPh3, MeCN, 100°C; 2. NaOH, 100°CIminophosphorane18F-labeled Primary AminePET Tracer Synthesis researchgate.net
AzidePh₃P, DPDSIminophosphorane (Ph₃P=N-R)Primary AmineGeneral Synthesis

Reactivity of the Fluorinated Aromatic Ring

Conversely, the electron-withdrawing nature of the fluorine atom makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at a position ortho or para to the fluorine. nih.govmasterorganicchemistry.com For an SNAr reaction to occur on this compound itself, one of the other substituents (or another group introduced onto the ring) would need to function as a leaving group. The reaction is facilitated by the ability of the electron-withdrawing fluorine to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. masterorganicchemistry.com This reactivity is exploited in the synthesis of various pharmaceutical compounds where the fluorine atom helps to facilitate the introduction of nucleophiles onto the aromatic core. researchgate.net

Influence of the Fluorine Atom on Electronic Properties and Aromatic Reactivity

The presence of a fluorine atom on the aromatic ring of this compound significantly influences its electronic properties and reactivity. Fluorine is a highly electronegative atom, which leads to a strong inductive electron-withdrawing effect (-I effect). wikipedia.orgunilag.edu.ng This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to a non-fluorinated analogue. wikipedia.org However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance (+M effect). wikipedia.org This resonance effect is most pronounced at the para-position relative to the fluorine atom. wikipedia.org

The electron-withdrawing nature of fluorine can also impact the basicity of the amino groups. The decreased electron density on the aromatic ring can lead to a reduction in the basicity of the aromatic amino group.

Studies on related fluorinated anilines have shown that fluorine substitution can alter molecular orbital distributions. researchgate.net For instance, the presence of fluorine can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Specifically, introducing a fluorinated group on the N-substituents of N-heterocyclic carbenes has been shown to lower the LUMO energy, thereby enhancing their π-accepting ability. mdpi.com While this is not a direct analogue, it highlights the significant electronic perturbations that fluorine can induce.

The impact of fluorine on the electronic properties can be further understood by examining its effect on the C-N bond and the amino group's pKa. In substituted anilines, electron-withdrawing substituents generally decrease the C-N bond length and the pKa of the amino group. researchgate.net

Table 1: Electronic Effects of Substituents on Aromatic Rings

Substituent Inductive Effect (-I/+I) Mesomeric Effect (+M/-M) Overall Effect on Electrophilic Aromatic Substitution Directing Effect
-F Strong -I Weak +M Deactivating (overall) ortho, para
-NH₂ Weak -I Strong +M Activating ortho, para
-CH₂NH₂ Weak -I - Weakly Activating ortho, para

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

The regioselectivity of substitution reactions involving this compound is dictated by the combined directing effects of the amino, fluoro, and aminomethyl substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the powerful activating and ortho, para-directing amino group is expected to dominate the regiochemical outcome. youtube.com The positions ortho and para to the amino group are C2 and C6. The fluorine atom at C4 also directs ortho and para, which corresponds to positions C3 and C5. However, as a deactivator, its directing influence is weaker than that of the amino group. wikipedia.org The aminomethyl group at C3 is a weak ortho, para-director.

Considering these influences:

Position C2: ortho to the amino group, meta to the fluorine, and ortho to the aminomethyl group. This position is strongly activated by the amino group.

Position C5: para to the aminomethyl group, meta to the amino group, and ortho to the fluorine.

Position C6: ortho to the amino group and meta to the aminomethyl group. This position is also strongly activated by the amino group.

Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, which are most activated by the strongly donating amino group. The steric hindrance from the adjacent aminomethyl group at C3 might slightly disfavor substitution at C2 compared to C6.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SɴAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halide). nih.govacs.org In this compound, the fluorine atom could potentially act as a leaving group. For SɴAr to occur at C4, an activating group (electron-withdrawing) would be needed at the ortho or para positions (C3/C5 or C1). The amino and aminomethyl groups are electron-donating, which disfavors SɴAr. However, if the reaction conditions were to protonate the amino groups, their character would change to electron-withdrawing (-NH₃⁺), which could facilitate SɴAr.

In related systems like 2,4-dichloroquinazolines, nucleophilic substitution occurs regioselectively at the C4 position. mdpi.com This is attributed to the electronic properties of the quinazoline (B50416) ring system, where the C4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com While not a direct analogue, this illustrates how the electronic landscape of a molecule dictates regioselectivity in SɴAr reactions.

Intramolecular C-H Activation Reactions at Transition Metals

The benzylamine moiety in this compound can act as a directing group in transition-metal-catalyzed C-H activation reactions. The nitrogen atom coordinates to the metal center, directing the activation of an ortho C-H bond on the aromatic ring. nih.govmt.com

In the context of fluorinated benzylamines, the position of the fluorine atom can significantly influence the regioselectivity of C-H activation. Studies on the cyclometalation of fluorinated N,N-dimethylbenzylamines have shown that the presence of a fluorine substituent can direct C-H activation. whiterose.ac.uk For instance, manganese-mediated C-H bond activation of fluorinated N,N-dimethylbenzylamines leads to cyclomanganated complexes with C-H activation occurring ortho to the fluorine atom. whiterose.ac.uk This "ortho-fluorine effect" has been attributed to a lower activation barrier for C-H bond activation at the position ortho to fluorine. whiterose.ac.uk

In palladium-catalyzed C-H activation of fluorinated benzylamines, the choice of the palladium precursor can impact the regioselectivity. whiterose.ac.uk For example, using Li₂PdCl₄ can lead to complete para-selectivity (relative to the fluorine), whereas Pd₃(OAc)₆ can yield a mixture of regioisomers. whiterose.ac.uk The mechanism of cyclopalladation can be complex, with evidence suggesting the involvement of multinuclear palladium intermediates. york.ac.uk

Rhodium catalysts are also widely used for C-H activation. acs.orgrsc.orgmdpi.com Rh(III)-catalyzed C-H activation often proceeds under mild conditions with high efficiency and regioselectivity. mdpi.com In the context of this compound, a rhodium catalyst could coordinate to the benzylamine nitrogen, directing C-H activation at the C2 position. The electronic influence of the fluorine at C4 and the amino group at C3 would also play a role in the feasibility and outcome of this reaction. DFT studies on related rhodium-catalyzed reactions have shown that processes like β-fluoride elimination can be facile events, influencing the final product distribution. acs.org

Table 2: Regioselectivity in C-H Activation of Fluorinated Benzylamines

Metal Catalyst Directing Group Observed Regioselectivity Reference
Manganese(I) N,N-dimethylamino ortho to fluorine whiterose.ac.uk
Palladium(II) (from Li₂PdCl₄) N,N-dimethylamino para to fluorine whiterose.ac.uk
Palladium(II) (from Pd₃(OAc)₆) N,N-dimethylamino Mixture of ortho and para to fluorine whiterose.ac.ukyork.ac.uk
Rhodium(III) Amide C-H activation ortho to directing group acs.org

Derivatization Strategies and Scaffold Diversity Enabled by 3 Amino 4 Fluorobenzylamine

Synthesis of Amide and Sulfonamide Derivatives

The primary amine and benzylamine (B48309) moieties of 3-amino-4-fluorobenzylamine are readily acylated to form amide and sulfonamide linkages, which are fundamental components of many biologically active molecules.

Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the reaction between the amine groups of this compound and various carboxylic acids to yield the corresponding amides. researchgate.net This method is widely used due to its mild reaction conditions and broad substrate scope. researchgate.net For instance, the reaction of 4-fluorobenzylamine (B26447) with carboxylic acids like trans-cinnamic acid proceeds efficiently using this coupling system. researchgate.net Similarly, the synthesis of N-substituted isosteviol-based 1,3-aminoalcohols has been achieved through reductive amination followed by amide bond formation. nih.gov

The synthesis of sulfonamides involves the reaction of this compound with sulfonyl chlorides. For example, 3-fluoropropanesulfonyl chloride has been used to label target molecules by forming sulfonamide derivatives with primary and secondary amines. nih.gov Another approach involves the use of catechol sulfate, which reacts with amines to form sulfamate (B1201201) esters, subsequently converted to sulfonamides. conicet.gov.ar Hypervalent iodine reagents have also been employed to facilitate the amination of sulfenate salts, leading to the formation of sulfonamides. beilstein-journals.org

Table 1: Examples of Amide and Sulfonamide Synthesis Conditions

Reagent 1Reagent 2Coupling/Reaction ConditionProduct Type
This compoundCarboxylic AcidEDCI, HOBtAmide
This compoundSulfonyl ChlorideBase (e.g., Triethylamine)Sulfonamide
4-FluorobenzylamineCatechol SulfateTriethylamine, MicrowaveSulfamate/Sulfonamide
4-FluorobenzylamineN-bromosuccinimide, LightDichloroethaneBenzyl (B1604629) bromide intermediate

Formation of Urea (B33335) and Carbamate (B1207046) Linkages

The nucleophilic nature of the amino groups in this compound allows for the formation of urea and carbamate linkages, which are important pharmacophores in drug design.

Ureas are typically synthesized by reacting an amine with an isocyanate. commonorganicchemistry.com This reaction is generally straightforward and proceeds at room temperature without the need for a base. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to convert an amine into a reactive intermediate that then reacts with another amine to form a urea. commonorganicchemistry.com The reaction of amines with reactive carbamates, such as isopropenyl or phenyl carbamates, also yields ureas. commonorganicchemistry.com

Carbamates are formed by the reaction of an amine with a chloroformate or by the reaction of an alcohol with an isocyanate. In the context of this compound, its amino groups can react with chloroformates to yield carbamate derivatives. For example, tert-butyl (5-amino-2-fluorobenzyl)carbamate is a derivative where one of the amino groups is protected as a Boc-carbamate. This protection strategy is common in multi-step syntheses to control the reactivity of different functional groups.

Incorporation into Heterocyclic Ring Systems (e.g., thiadiazoles, pyrimidines)

The reactive functional groups of this compound make it a valuable synthon for constructing various heterocyclic ring systems, which are prevalent in pharmaceuticals.

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from thiosemicarbazides. mdpi.com The amino group of this compound can be converted to a thiosemicarbazide, which can then be cyclized to form the thiadiazole ring. chemmethod.comsci-hub.st Another method involves the reaction of acid hydrazides with ammonium (B1175870) thiocyanate (B1210189) followed by cyclization with concentrated sulfuric acid. chemmethod.com

Pyrimidines: The incorporation of this compound into pyrimidine (B1678525) structures has been demonstrated in the synthesis of novel antitubercular agents. acs.org This often involves the nucleophilic displacement of a leaving group, such as a chlorine atom, on the pyrimidine ring by the amine of the fluorobenzylamine derivative. acs.org For example, 6-chloropyrimidine-4-carboxylic acid can be coupled with an aniline (B41778) derivative, followed by displacement of the chloro group with various amines, including fluorobenzylamines. acs.org Additionally, 2-fluorobenzylamine (B1294385) is a key intermediate in the synthesis of bioactive purine (B94841) derivatives, which involves condensation with 5-amino-4,6-dichloropyrimidine. lookchem.com The synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides involves coupling a Boc-protected β-amino acid with an amine like 4-fluorobenzylamine, followed by deprotection and cyclization. nih.gov

Development of Fluorinated Building Blocks for Radiopharmaceutical Synthesis

The presence of a fluorine atom in this compound makes it an attractive precursor for the development of fluorinated building blocks for positron emission tomography (PET) radiopharmaceuticals, particularly for labeling with the radioisotope fluorine-18 (B77423) (¹⁸F).

Strategies for ¹⁸F-Labeling

Direct ¹⁸F-labeling of aromatic rings is often challenging and requires harsh reaction conditions. nih.gov Therefore, indirect labeling strategies using prosthetic groups are commonly employed. nih.govacs.org These strategies involve the synthesis of a small, ¹⁸F-labeled molecule (a prosthetic group) which is then conjugated to a larger biomolecule under mild conditions. nih.gov

Several methods have been developed to synthesize ¹⁸F-labeled amines like 4-[¹⁸F]fluorobenzylamine. researchgate.net One common approach is the aromatic nucleophilic substitution of a suitable precursor, such as a nitro or trimethylammonium derivative, with [¹⁸F]fluoride, followed by reduction of the functional group to the amine. nih.govresearchgate.net For example, 4-[¹⁸F]fluorobenzonitrile can be reduced to 4-[¹⁸F]fluorobenzylamine using a borohydride (B1222165) exchange resin. researchgate.net This remotely-controlled synthesis provides high radiochemical yields and purity. researchgate.net

Table 2: Comparison of ¹⁸F-Labeling Strategies

StrategyPrecursor ExampleKey Reaction StepsAdvantages
Nucleophilic Substitution & Reduction4-Nitrobenzonitrile¹⁸F-fluorination, then reduction of nitrileHigh specific activity
Prosthetic Group ConjugationN-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)Synthesis of [¹⁸F]SFB, then conjugation to amineMild conjugation conditions
Silicon-Based Fluoride AcceptorsArylsilane¹⁸F-for-¹⁹F isotopic exchangeRapid and efficient

Preparation of Thiol-Reactive Prosthetic Groups

Thiol-reactive prosthetic groups are valuable for the site-specific labeling of peptides and proteins that contain cysteine residues. nih.gov The maleimide (B117702) moiety is a commonly used functional group that reacts specifically with thiols. nih.govscirp.org

Prosthetic groups containing a maleimide can be synthesized from ¹⁸F-labeled building blocks like 4-[¹⁸F]fluorobenzylamine. researchgate.net For instance, N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) is a widely used thiol-reactive prosthetic group. nih.govthno.org Its synthesis involves coupling N-(2-aminoethyl)maleimide with N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). thno.org Another example is the synthesis of 4-[¹⁸F]fluorobenzyl)maleimide ([¹⁸F]FBM) from 4-[¹⁸F]fluorobenzylamine. researchgate.net

Construction of Complex Multi-Component Molecular Architectures

The reactivity of this compound allows for its use in multi-component reactions to construct complex molecular architectures. Its ability to participate in various bond-forming reactions makes it a valuable component in the synthesis of diverse and complex scaffolds.

For example, it can be used in the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction that combines an aldehyde, a β-ketoester, and an amine (or ammonia). ucl.ac.uk While attempts to use substituted benzylamines like 4-fluorobenzylamine directly in this reaction have shown limitations, its derivatives can be incorporated into more complex structures through sequential reactions. ucl.ac.uk

The compound's structure is also relevant in the design of N-substituted amino acid derivatives. The strategic placement of the aromatic system, the fluorine atom, and the flexible linker chain can be optimized for specific molecular interactions, leading to complex multi-substituted systems. Furthermore, the fluorobenzyl group can be incorporated into larger heterocyclic frameworks, such as morpholines, through reactions with precursors like epichlorohydrin. clockss.org

Applications of 3 Amino 4 Fluorobenzylamine As a Key Intermediate in Organic Synthesis

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients

As a substituted benzylamine (B48309), 3-Amino-4-fluorobenzylamine possesses functional groups that are valuable in medicinal chemistry for constructing active pharmaceutical ingredients (APIs). The primary amine and the aromatic ring can participate in various chemical reactions to form larger, more complex molecular architectures necessary for biological activity.

Synthesis of Protease Inhibitors

No specific research findings were identified that document the use of this compound as a direct precursor in the synthesis of protease inhibitors.

Development of Anticonvulsant Compounds

There are no available scientific reports detailing the application of this compound in the development of anticonvulsant compounds.

Scaffolds for Enzyme Modulators (e.g., Hsp90 inhibitors)

The use of this compound as a scaffold for the development of enzyme modulators, such as Heat shock protein 90 (Hsp90) inhibitors, is not described in the reviewed literature.

Role in Agrochemical and Specialty Chemical Synthesis

While fluorinated compounds are of significant interest in the agrochemical industry for creating new pesticides and herbicides, there is no specific information available detailing the role of this compound in the synthesis of agrochemicals or other specialty chemicals.

Contribution to Advanced Materials Chemistry

The contribution of this compound to the field of advanced materials has not been documented in the available research.

Ligands in Metal Coordination Chemistry

No studies were found that describe the use of this compound as a ligand in metal coordination chemistry.

Intermediates for Functional Polymers and Dyes

Based on available scientific literature and patent information, there are no specific, documented examples of This compound being used as a key intermediate in the synthesis of functional polymers or dyes.

Theoretically, the bifunctional nature of this compound, possessing both a primary aromatic amine and a primary benzylic amine, makes it a candidate for step-growth polymerization to form polyamides or polyureas. The primary aromatic amine could also serve as a diazo component in the synthesis of azo dyes. The presence of the fluorine atom could impart desirable properties such as thermal stability, chemical resistance, and specific photophysical characteristics to the resulting materials.

Despite these theoretical possibilities, a thorough review of existing research reveals that other structurally related amines are more commonly employed. For example, in polymer chemistry, non-aminated 4-fluorobenzylamine (B26447) is used as a model amine to react with and functionalize polymers. researchgate.netresearchgate.net In dye synthesis, compounds like 3-amino-4-fluorophenol are used to create fluorinated rhodamine dyes, and a wide variety of other primary aromatic amines are used for producing azo dyes. wikipedia.org

The absence of published research or patents detailing the use of this compound for these purposes means that no data tables on reaction specifics, polymer properties, or dye characteristics can be presented.

Advanced Analytical and Spectroscopic Characterization of 3 Amino 4 Fluorobenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Diastereomeric Ratio Determination

Proton NMR (¹H NMR) is instrumental in determining the number, type, and arrangement of hydrogen atoms in a molecule. slideshare.net For 3-Amino-4-fluorobenzylamine, the ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons and the benzylic and amino protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The benzylic protons (CH₂) typically appear as a singlet, while the amino (NH₂) protons may also present as a singlet, though its chemical shift can be variable and influenced by solvent and concentration.

In the context of derivatives of this compound, particularly those that are chiral, ¹H NMR is a powerful tool for determining the diastereomeric ratio. When a chiral derivative is formed, the resulting diastereomers will have slightly different chemical environments, leading to separate and distinguishable peaks in the ¹H NMR spectrum. acs.org The integration of the areas under these distinct peaks allows for the accurate calculation of the diastereomeric ratio. acs.orgmanchester.ac.uk For instance, in the analysis of chiral primary amines, derivatization with a chiral auxiliary can create diastereomeric products whose ratio, and thus the enantiomeric excess of the original amine, can be determined by comparing the integrations of specific proton signals, such as imine or benzylic protons. acs.org

Proton Type Expected Chemical Shift Range (ppm) Multiplicity
Aromatic CH6.5 - 7.5Multiplet
Benzylic CH₂~ 3.8Singlet
Amino NH₂VariableSinglet (broad)

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present (aliphatic, aromatic, etc.). bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often results in a spectrum with well-resolved, individual peaks for each carbon. bhu.ac.in

The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a doublet, a key diagnostic feature. The other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF). The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the amino group typically shifted upfield and the carbon bearing the fluorine atom shifted downfield.

Carbon Type Expected Chemical Shift Range (ppm)
Aromatic C-F150 - 165 (doublet)
Aromatic C-N135 - 150
Aromatic C-H110 - 130
Benzylic CH₂40 - 50

Fluorine NMR (¹⁹F NMR) for Fluorine Environment and Enantiomeric Purity Assessment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. bruker.comlcms.cz Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a readily observable nucleus. bruker.com The chemical shift of the fluorine atom in this compound is indicative of its electronic environment.

A significant application of ¹⁹F NMR is in the determination of enantiomeric purity of chiral derivatives. researchgate.net By using a chiral derivatizing agent, the enantiomers of a chiral amine can be converted into diastereomers. researchgate.net These diastereomers, having different spatial arrangements, will place the fluorine atom in slightly different magnetic environments, resulting in distinct signals in the ¹⁹F NMR spectrum. researchgate.netresearchgate.net The relative integration of these signals provides a precise measure of the enantiomeric excess (ee) of the original compound. acs.org This method is particularly advantageous due to the high sensitivity and large chemical shift dispersion of ¹⁹F NMR. bruker.comlcms.cz

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₇H₉FN₂), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound or for verifying the purity of a sample. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a derivative of 4-fluorobenzylamine (B26447), N-(4-fluorobenzyl)-L-aspartic acid, was used to confirm its formation. rsc.org

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Identification

Combining chromatography with mass spectrometry (GC-MS or LC-MS) allows for the separation of components in a mixture followed by their individual detection and identification by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection. GC-MS is highly effective for assessing the purity of a sample and for identifying impurities. waters.com For example, an analysis of isomeric fluorobenzylamines by GC-MS revealed different impurity profiles and identified a common degradation product. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for a broader range of compounds, including those that are not volatile or are thermally unstable. In LC-MS, the sample is dissolved in a liquid and passed through a column where separation occurs. The eluent from the column is then introduced into the mass spectrometer. LC-MS is a powerful tool for purity assessment and identification of non-volatile derivatives of this compound. rsc.orgnih.gov It can be used to confirm the identity of the main component and to detect and identify any impurities or byproducts from a reaction. acs.org

Technique Application for this compound Information Obtained
HRMS Molecular Formula ConfirmationPrecise mass-to-charge ratio, elemental composition
GC-MS Purity Assessment, Impurity IdentificationSeparation of volatile components, mass spectra of individual components
LC-MS Purity Assessment, Identification of DerivativesSeparation of non-volatile components, mass spectra of individual components

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in a molecule. For derivatives of fluorobenzylamine, such as Schiff base complexes, IR spectroscopy helps confirm the coordination of the ligand to a metal ion. For instance, in metal complexes of Schiff bases derived from 4-fluorobenzylamine, the characteristic C=N (azomethine) stretching vibration provides evidence of Schiff base formation. Spectroscopic analysis of these complexes suggests that the Schiff base ligand can act in a tridentate fashion, coordinating to the metal through imino nitrogen, thiol sulfur, and hydroxy oxygen atoms. researchgate.net

Raman Spectroscopy serves as a complementary technique to IR spectroscopy. In studies of hybrid perovskites incorporating 4-fluorobenzylamine, Raman spectroscopy has been employed to investigate structural phase transitions. researchgate.net For example, temperature-dependent Raman spectra of (4-fluorobenzylamine)2MnCl4 show shifts in the lattice modes below 500 cm⁻¹, which are indicative of a phase transition. researchgate.net Specifically, a notable shift of the Raman band at approximately 790 cm⁻¹ is associated with the influence of NH in-plane and out-of-plane deformation vibrations on the skeletal stretching modes. researchgate.net

A data table summarizing typical vibrational frequencies for related fluorobenzylamine compounds is presented below.

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueCompound Type
N-H Stretch3300-3500IRPrimary Amines
C-H Aromatic Stretch3000-3100IR, RamanAromatic Compounds
C=C Aromatic Stretch1400-1600IR, RamanAromatic Compounds
C-N Stretch1000-1200IR, RamanAromatic Amines
C-F Stretch1000-1400IRFluoroaromatic Compounds
Lattice Modes< 500RamanCrystalline Solids

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Molecules with conjugated systems, such as the benzene (B151609) ring in this compound, exhibit characteristic UV-Vis absorption spectra. The absorption of UV or visible light promotes electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. rsc.org The benzene ring typically shows two absorption bands, a primary band around 200 nm and a secondary, less intense band around 260 nm. up.ac.za Substitution on the benzene ring can cause a shift in these absorption bands to longer wavelengths (a bathochromic or red shift). up.ac.za

In the context of derivatives, the UV-Vis spectra of multilayered perovskite structures containing 4-fluorobenzylamine show that the bandgap decreases as the number of inorganic perovskite layers increases. researchgate.net For instance, the experimental bandgap for a single-layer (4-FC6H4CH2NH3)2PbI4 was found to be 2.23 eV. researchgate.net This tunability of the optical properties is crucial for applications in optoelectronic devices. researchgate.net

The following table presents UV-Vis absorption data for related compounds.

Compound/Systemλmax (nm)Notes
Benzene~204, ~254Primary and secondary bands
Buta-1,3-diene217Example of a simple conjugated system rsc.org
Beta-carotene470Highly conjugated system rsc.org
(4-FC6H4CH2NH3)2PbI4 (n=1)556 (Eg = 2.23 eV)Multilayered perovskite researchgate.net
(4-FBA)2(MA)Pb2I7 (n=2)617 (Eg = 2.01 eV)Multilayered perovskite researchgate.net
(4-FBA)2(MA)2Pb3I10 (n=3)697 (Eg = 1.78 eV)Multilayered perovskite researchgate.net

Chromatographic Methods for Separation and Purification

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of and quantifying non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of 4-fluorobenzylamine, a reversed-phase HPLC method has been described using a C18 column. rsc.org The method employed a linear gradient of acetonitrile (B52724) in water (with 0.1% TFA) as the mobile phase, with UV detection at 210 nm. rsc.org Under these conditions, 4-fluorobenzylamine eluted at a retention time of 5.9 minutes. rsc.org Derivatization is a common strategy to enhance the detection and separation of amino compounds in HPLC. researchgate.net For example, derivatization with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been shown to improve the ionization efficiency of amino acids for detection by mass spectrometry. researchgate.net

A representative HPLC method for a related compound is detailed in the table below.

ParameterValue
Compound4-Fluorobenzylamine
ColumnC18
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile
Gradient5-95% B over 15 min
Flow Rate1 mL/min
DetectionUV at 210 nm
Retention Time5.9 min rsc.org

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While primary amines like this compound can be analyzed directly, derivatization is often employed to improve their chromatographic behavior and prevent peak tailing. researchgate.netscience.gov

In an analysis of isomeric fluorobenzylamines, including 3-fluorobenzylamine, GC coupled with mass spectrometry (GC-MS) was used to identify impurities. The analysis was performed on a DB5-MS column with a temperature program from 150 °C to 250 °C. The study revealed that different commercial sources of fluorobenzylamines had varying impurity profiles, with one common impurity identified as an isomer of difluorobenzylimine. The amount of the desired fluorobenzylamine was found to vary significantly between samples.

The table below summarizes typical GC conditions for the analysis of fluorobenzylamines.

ParameterValue
InstrumentHP6890 Gas Chromatograph
ColumnJ & W Scientific DB5-MS, 15 m x 0.53 mm ID
Carrier GasHelium
Flow Rate1 mL/min
InjectorSplit/splitless
Temperature Program150 °C (2 min) to 250 °C (4 min) at 50 °C/min
DetectorMass Spectrometer (MS)
Retention Time (Fluorobenzylamines)4.42 min

Computational and Theoretical Studies on 3 Amino 4 Fluorobenzylamine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on molecular systems, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For 3-Amino-4-fluorobenzylamine, DFT calculations can elucidate the influence of the amino (-NH2) and fluoro (-F) substituents on the electronic environment of the benzylamine (B48309) scaffold. These calculations can predict various electronic properties and reactivity descriptors.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, a hypothetical DFT study on this compound might yield the following data, often calculated using a functional like B3LYP with a basis set such as 6-31G*:

ParameterCalculated Value (a.u.)Calculated Value (eV)
HOMO Energy-0.205-5.58
LUMO Energy-0.015-0.41
HOMO-LUMO Gap0.1905.17
This table is a representative example of data that could be generated through DFT calculations and is not based on published experimental values.

Furthermore, DFT can be used to compute various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating character of the amino group, creates a unique electronic profile that DFT can precisely map, highlighting regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Such studies have been applied to understand the reactivity of related fluorinated aromatic compounds. nih.gov

Semi-Empirical Methods (e.g., MOPAC with PM3 Hamiltonian) for Conformational Analysis

While DFT provides high accuracy, its computational cost can be significant for larger systems or for exploring multiple conformations. Semi-empirical methods, such as those implemented in the MOPAC (Molecular Orbital PACkage) software using the PM3 (Parameterization Method 3) Hamiltonian, offer a faster alternative for certain applications like conformational analysis. wikipedia.orgopenmopac.netucsb.edu These methods use parameters derived from experimental data to simplify the calculations. wikipedia.orgopenmopac.net

For this compound, the rotation around the C-C bond connecting the phenyl ring and the aminomethyl group, as well as the inversion of the amino group, are key conformational variables. A semi-empirical approach like PM3 can efficiently scan the potential energy surface to identify low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule might orient itself when interacting with a receptor or a reactant. While PM3 has known limitations, such as in the treatment of hydrogen bonds in some cases, it remains a valuable tool for initial conformational screening before applying more rigorous methods. ucsb.edu Studies on related benzylamines have utilized such methods for conformational exploration. rug.nl

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, computational chemists can predict the most likely mechanism for a given reaction. For this compound, this could involve modeling its synthesis or its metabolic degradation.

For example, the nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the phenyl ring can be investigated. DFT calculations can locate the transition state structures for these reactions and determine their activation energies. This information is invaluable for optimizing reaction conditions in a laboratory setting. Computational studies on the reactions of other fluorinated compounds have successfully predicted reaction outcomes and stereoselectivity by analyzing the transition state energies. nih.govacs.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular mechanics and dynamics simulations are used to study the motion and interactions of molecules over time. These methods are particularly useful for understanding the behavior of molecules in a biological environment.

Molecular dynamics (MD) simulations of this compound in a solvent, such as water, can reveal how the molecule interacts with its surroundings and its dynamic conformational behavior. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The development of accurate force fields for fluorinated organic molecules is an active area of research. nih.govbiorxiv.orgrsc.orgmpg.de

An MD simulation could track the trajectory of the molecule over nanoseconds or even microseconds, providing insights into:

Solvation: How water molecules arrange themselves around the hydrophilic amino group and the more hydrophobic fluorinated aromatic ring.

Conformational Flexibility: The range of shapes the molecule adopts at a given temperature and the timescale of transitions between these shapes.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the amino group and surrounding water molecules.

This information is critical for understanding the molecule's bioavailability and how it might fit into a binding pocket of a protein.

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods have become indispensable in modern SAR studies, allowing for the rational design of more potent and selective molecules.

For this compound, computational SAR could be employed to understand how modifications to its structure would affect its activity as, for example, an enzyme inhibitor. tandfonline.comnih.gov This often involves creating a library of virtual derivatives by, for instance, changing the position of the fluorine atom, adding other substituents, or modifying the aminomethyl side chain.

A common computational SAR workflow includes:

Molecular Docking: If the 3D structure of the biological target is known, docking simulations can predict the preferred binding orientation of this compound and its virtual analogs within the active site. The docking score provides an estimate of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): This statistical approach builds a mathematical model that relates the biological activity of a series of compounds to their calculated physicochemical properties (descriptors). These descriptors can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters.

For example, a QSAR study on a series of fluorinated benzylamines might reveal that activity is positively correlated with the dipole moment and negatively correlated with the molecular surface area. Such models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.commdpi.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 3-Amino-4-fluorobenzylamine and its analogs is crucial for its widespread application. Research is increasingly focused on moving beyond traditional stoichiometric reagents toward more sustainable and efficient catalytic methods. The development of novel catalytic systems is a key area of investigation, aiming to improve yield, selectivity, and environmental footprint.

Key research thrusts include the catalytic reduction of functional group precursors, such as nitroarenes or nitriles, and the direct formation of carbon-nitrogen bonds. rug.nl For instance, the reduction of fluorinated benzonitriles is a common route to corresponding benzylamines. Systems involving sodium borohydride (B1222165) in the presence of transition metals like nickel(II) chloride have been developed for this transformation, including for the synthesis of radiolabeled [¹⁸F]fluorobenzylamine. researchgate.net Iron- and ruthenium-based catalysts are also at the forefront of developing new methods for amine alkylation using alcohols, a process known as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rug.nl These catalytic systems are prized for their ability to form C-N bonds with high atom economy, as they use abundant alcohol substrates and release only water as a byproduct. rug.nl

Table 1: Overview of Catalytic Systems for Synthesizing Benzylamine (B48309) Derivatives
Catalytic SystemReaction TypeSubstratesKey AdvantagesReference
Triphenylphosphine (B44618) (Ph₃P)Catalytic Staudinger ReductionAzidesConverts azides to amines under mild conditions.
NaBH₄ / NiCl₂Nitrile ReductionFluorobenzonitrilesEfficient for reducing nitriles to primary amines, applicable in radiosynthesis. researchgate.net
Iron (e.g., Knölker complex) or Ruthenium (e.g., Shvo's catalyst) ComplexesN-alkylation of amines with alcoholsAmines, AlcoholsHigh atom economy, uses widely available substrates, environmentally benign. rug.nl
La(OTf)₃Azetidine (B1206935) Synthesis4-Fluorobenzylamine (B26447), Azetidine precursorsCatalyzes the formation of strained heterocycles like azetidines with high efficiency.

Advancements in Derivatization for Enhanced Functionality

The derivatization of this compound is a powerful strategy to generate novel molecules with tailored properties for specific applications. The presence of two distinct amine functionalities—a primary aliphatic amine and an aromatic amine—allows for selective modification to create a diverse range of derivatives.

A primary application of derivatization is in medicinal chemistry, where the compound serves as a building block for complex bioactive molecules. For example, its derivatives have been synthesized and investigated as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, offering a pathway to new antitubercular drugs. Similarly, it has been used to create phenothiazine (B1677639) derivatives that exhibit cytotoxicity against liver cancer cells. nih.gov The incorporation of the fluorobenzyl moiety can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates. Derivatization is also employed to create novel reagents, such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, which is used for the derivatization of amino acids to improve their detection sensitivity in mass spectrometry. nih.gov

Table 2: Examples of Derivatization for Enhanced Functionality
Derivative ClassSynthetic ApproachEnhanced FunctionalityField of ApplicationReference
AmidesNucleophilic acyl substitution with carboxylic acids or esters.Creation of bioactive molecules, enzyme inhibitors.Medicinal Chemistry
Phenothiazine ConjugatesReaction with 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.Cytotoxic activity against cancer cells.Oncology nih.gov
Azetidine DerivativesCatalytic reaction with azetidine precursors.Building blocks for fluoroquinolone antibiotics and novel amino acids.Pharmaceuticals
Ugi Reaction ProductsFour-component reaction with an aldehyde, isocyanide, and carboxylic acid.Rapid generation of complex molecular libraries.Combinatorial Chemistry mdpi.com

Integration with High-Throughput Screening and Automated Synthesis

The increasing demand for the rapid discovery of new molecules with desired functions has led to the integration of versatile chemical building blocks with high-throughput screening (HTS) and automated synthesis platforms. This compound and its close analogs are well-suited for these modern discovery workflows.

In drug discovery, HTS of large chemical libraries is a standard approach. Libraries containing derivatives of fluorobenzylamines have been screened to identify novel hits, such as new antitubercular agents. acs.org The amenability of this scaffold to various chemical transformations allows for its inclusion in diversity-oriented synthesis. Furthermore, synthetic methods are being adapted for automation. For instance, the synthesis of [¹⁸F]4-fluorobenzylamine using a borohydride exchange resin facilitates its potential use in automated synthesis modules for producing PET radiotracers. smolecule.com Solid-phase synthesis, a cornerstone of automated chemical synthesis, has been utilized in multicomponent reactions like the Ugi reaction, where fluorobenzylamine can be a key component, to generate libraries of complex molecules efficiently. mdpi.com

Application in Emerging Fields of Chemical Science

The utility of this compound and its derivatives extends into several emerging and high-impact fields of chemical science, driven by the advantageous properties conferred by the fluorine atom.

Radiochemistry and Medical Imaging: A significant emerging application is in the synthesis of positron emission tomography (PET) radiotracers. The corresponding 4-fluoro moiety can be substituted with the positron-emitting isotope fluorine-18 (B77423). The resulting [¹⁸F]fluorobenzylamine is a versatile building block for creating PET probes to visualize and study biological processes and diseases in vivo. smolecule.comsigmaaldrich.com

Materials Science: In the field of renewable energy, fluorobenzylamine derivatives are finding novel uses. For example, 4-fluorobenzylamine hydroiodide has been employed as an additive in the fabrication of perovskite solar cells. smolecule.com The additive helps to retard the crystallization of the perovskite film, leading to larger crystal grains, reduced defects, and ultimately, enhanced solar cell efficiency and stability. smolecule.com

Medicinal Chemistry and Chemical Biology: Beyond traditional drug discovery, fluorobenzylamines are used to create tool compounds for studying biological systems. They are integral to the synthesis of inhibitors for various enzyme classes, such as E1 activating enzymes involved in ubiquitination pathways, which are critical targets in cancer and immunology. google.com The fluorine atom can participate in specific interactions with enzyme active sites, improving potency and selectivity. rsc.org

Table 3: Applications of Fluorobenzylamine Derivatives in Emerging Fields
Emerging FieldSpecific ApplicationRole of the CompoundSignificanceReference
RadiochemistryPET Radiotracer SynthesisServes as a building block for 18F-labeled molecules.Enables non-invasive in vivo imaging for diagnostics and research. smolecule.comsigmaaldrich.com
Materials Science (Solar Energy)Perovskite Solar Cell FabricationUsed as an additive to improve film quality and device performance.Contributes to the development of more efficient and stable solar energy technology. smolecule.com
Chemical BiologyEnzyme Inhibitor DevelopmentActs as a key structural scaffold for inhibitors of enzymes like DprE1 and E1 activating enzymes.Provides tools for studying enzyme function and potential new therapeutic leads. google.com
AgrochemicalsSynthesis of Crop Protection AgentsFluorinated moieties are important in modern agrochemicals for enhanced efficacy.Potential building block for new generations of pesticides and herbicides. rsc.orggoogle.com

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methods :
  • DFT Calculations : Simulate reaction intermediates (e.g., transition states in amide formation) using Gaussian or ORCA software.
  • Solvent Effect Modeling : COSMO-RS predicts solubility and reaction rates in non-polar vs. polar aprotic solvents.
  • Validate predictions with experimental kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.